molecular formula C17H17N5O3S B2816331 Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 852372-66-8

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No. B2816331
CAS RN: 852372-66-8
M. Wt: 371.42
InChI Key: YDBYLDIIDZEYII-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. Triazoles, which are part of this compound, are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of similar compounds has been analyzed using IR spectrum and NMR spectrum .


Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They have been used in the synthesis of a variety of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectrum and NMR spectrum . For instance, the IR spectrum of a similar compound showed signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including triazolo[4,3-b]pyridazines, have been synthesized for their diverse applications in medicinal chemistry and as agrochemicals. These compounds are prepared using various synthetic routes, highlighting their structural versatility and potential for functionalization. For instance, novel synthesis methods for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrate the utility of these compounds in creating diverse heterocyclic frameworks with potential biological activity (Mohamed, 2021).

Antiviral Activity

The derivatives of triazolo[4,3-b]pyridazines have shown promising antiviral properties, especially against hepatitis A virus (HAV). Specific compounds exhibit significant virus count reduction in plaque reduction infectivity assays, underscoring their potential as antiviral agents. This is particularly evident in studies where certain derivatives demonstrated higher efficacy compared to others in inhibiting HAV (Shamroukh & Ali, 2008).

Insecticidal Properties

Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against pests such as the cotton leafworm (Spodoptera littoralis) reveals the agricultural applications of these compounds. The synthesis of new heterocycles and their assessment for insecticidal activity provide insights into their potential use in pest management strategies (Fadda et al., 2017).

Biological Assessment

The exploration of fused heterocyclic 1,2,4-triazoles for their biological properties emphasizes the ongoing interest in these compounds for various pharmacological applications. The development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their subsequent biological assessment highlight the potential of these derivatives in therapeutic contexts (Karpina et al., 2019).

Safety and Hazards

As with any chemical compound, safety and hazards would depend on the specific properties of the compound and how it interacts with biological systems. It’s important to note that while triazoles are used in a variety of drug classes, they can also exhibit cytotoxicity .

Future Directions

Given the versatile biological activities of triazoles, there is potential for further exploration and development of triazole derivatives as antimicrobial, antioxidant, and antiviral agents . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

properties

IUPAC Name

ethyl 2-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-16(24)10-18-14(23)11-26-15-9-8-13-19-20-17(22(13)21-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYLDIIDZEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

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